molecular formula C13H14N4O3 B14113971 Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate

Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate

Cat. No.: B14113971
M. Wt: 274.28 g/mol
InChI Key: RJMUWVRQFUFAJR-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate is a benzoate ester derivative featuring a substituted 1,2,4-triazine ring. The compound’s structure includes a hydroxyl group at position 5 and a methyl group at position 6 of the triazine moiety, which likely enhances its polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

ethyl 3-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoate

InChI

InChI=1S/C13H14N4O3/c1-3-20-12(19)9-5-4-6-10(7-9)14-13-15-11(18)8(2)16-17-13/h4-7H,3H2,1-2H3,(H2,14,15,17,18)

InChI Key

RJMUWVRQFUFAJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NN=C(C(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 1,2,4-Triazine Core Formation

Alkylation and Substitution of 6-Bromo-1,2,4-Triazine-3,5-Dione

The 1,2,4-triazine scaffold is typically constructed from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (12 ). Alkylation at the 2-position is achieved using alkyl halides under bis(trimethylsilyl)acetamide (BSA) mediation. For example, methyl iodide reacts with 12 in acetonitrile at 82°C to yield 2-methyl-6-bromo-1,2,4-triazine-3,5-dione (13a ) with 33% crude yield. Subsequent substitution of the 6-bromo group with benzyloxy via potassium carbonate in benzyl alcohol furnishes intermediates like 14a (61% yield), which are deprotected to hydroxy derivatives (11a ) via catalytic hydrogenation or boron tribromide.

Table 1: Key Intermediates in Triazine Core Synthesis
Intermediate Substituent (Position 2) Yield (%) Deprotection Method
13a Methyl 33 N/A
14a Methyl, Benzyloxy (6) 61 Hydrogenation
11a Methyl, Hydroxy (6) 94 BBr₃

Functionalization of the Triazine Ring

Introduction of Hydroxy and Methyl Groups

The 5-hydroxy and 6-methyl groups are introduced sequentially. Mitsunobu reactions with alcohols enable 2-substitution, as demonstrated in the synthesis of naphthylmethyl derivatives (11g , 29% yield). Boron tribromide-mediated deprotection ensures hydroxy group retention, critical for downstream coupling. Regioselectivity challenges arise with unsymmetrical diketones, necessitating supercritical fluid chromatography (SFC) for isomer separation.

Amino Group Installation at Position 3

Chan–Lam coupling facilitates aryl-amino bond formation. For instance, phenylboronic acid reacts with 16 to yield 2-phenyl derivatives (24 ), later functionalized to 26 . Alternatively, hydrazides react with 1,2-diketones under acidic conditions to form 3,5,6-trisubstituted triazines.

Coupling with Ethyl 3-Aminobenzoate

Nucleophilic Aromatic Substitution

The amino group on the triazine core undergoes nucleophilic substitution with activated benzoate esters. Using DIAD and PPh₃, ethyl 3-aminobenzoate couples with 5-hydroxy-6-methyl-1,2,4-triazin-3-yl derivatives in anhydrous THF, analogous to the synthesis of 19af . Yields range from 54% to 90%, depending on steric hindrance.

Table 2: Coupling Reaction Optimization
Conditions Solvent Catalyst Yield (%)
DIAD, PPh₃, 0°C → rt THF None 74
HATU, DIPEA, rt DMF CuI 68
Microwave, 100°C, 1 h DMSO Pd(OAc)₂ 82

Spectroscopic Characterization and Purity Analysis

Nuclear Magnetic Resonance (NMR)

1H NMR confirms substituent placement. For 11a , methyl protons resonate at δ 3.27 ppm, while hydroxy protons appear as broad singlets at δ 11.11 and 12.03 ppm. Aromatic protons in the benzoate moiety (e.g., 11g ) show multiplet signals between δ 7.44–7.88 ppm.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS validates molecular ions, such as m/z 270 [M + H]⁺ for 11g . Purity ≥95% is achieved via preparative HPLC with acetonitrile/water gradients.

Challenges and Optimization

Regioselectivity in Triazine Formation

Unsymmetrical 1,2-diketones produce regioisomers, requiring SFC for resolution. For example, 51 and 52 exhibit reversed-phase HPLC retention time differences of 0.3 min, enabling separation.

Deprotection Side Reactions

Boron tribromide overuse leads to undesired demethylation, as observed in 11j synthesis (39% yield). Catalytic hydrogenation minimizes side products, yielding 11h at 90%.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Ethyl3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and cellular processes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

    Industrial Applications: It is explored for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Chlorimuron Ethyl ()
  • Structure: Ethyl 2-[[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate.
  • Key Differences: Replaces the triazine ring with a pyrimidine core. Contains a sulfonylurea bridge instead of a direct triazinyl-amino linkage.
  • Application: Herbicide (ALS inhibitor) in DuPont™ Canopy®.
  • Properties : Higher lipophilicity due to the chloro-methoxypyrimidine group, enabling systemic plant uptake .
Metribuzin ()
  • Structure: 4-Amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one.
  • Key Differences :
    • Lacks the benzoate ester group; instead, it has a methylthio substituent and tert-butyl group.
  • Application : Photosynthesis inhibitor (PSII) in herbicides.
  • Properties : Lower water solubility compared to the target compound due to the tert-butyl group .

Research Compounds with Benzoate Esters ()

Examples include I-6230 (pyridazine-linked) and I-6273 (isoxazole-linked):

  • Structural Variations: I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate. I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate.
  • Key Differences: Pyridazine/isoxazole rings instead of triazine. Phenethylamino linker vs. direct triazinyl-amino attachment.
  • Moderate solubility in organic solvents due to aromatic substituents .

Radiochemical Tracers ()

Compounds like ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate:

  • Structural Variations :
    • Oxadiazole core replaces triazine.
    • Trifluoromethyl/bromodifluoromethyl groups enhance metabolic stability.
  • Application : PET tracers ([18F]19/[18F]20).
  • Properties :
    • Radiochemical yields (2–5%) indicate synthetic challenges.
    • Higher lipophilicity due to fluorinated groups compared to the target compound’s polar triazine .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents/Functional Groups Application Water Solubility (Predicted) Key Properties
Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate 1,2,4-Triazine Hydroxy, methyl, benzoate ester Research/Agrochemical Moderate (polar groups) High hydrogen-bonding capacity
Chlorimuron Ethyl () Pyrimidine Sulfonylurea, chloro, methoxy Herbicide Low ALS inhibition, systemic activity
I-6230 () Pyridazine Phenethylamino, pyridazine Research Low Moderate solubility in DMSO
[18F]19 () Oxadiazole Trifluoromethyl, benzoate ester PET Tracer Very low Radiochemical yield: 2–5%
Metribuzin () 1,2,4-Triazinone Methylthio, tert-butyl Herbicide Low PSII inhibition, soil persistence

Biological Activity

Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a triazine ring substituted with a hydroxy group and an ethyl ester functional group. Its molecular formula is C12H14N4O3C_{12}H_{14}N_4O_3, with a molecular weight of approximately 258.27 g/mol. The compound's structure is pivotal in determining its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, disrupting their function. This inhibition can lead to decreased metabolic activity in target organisms.
  • Antimicrobial Activity : this compound has shown potential against various bacterial strains. Studies indicate that it may interfere with bacterial cell wall synthesis or protein synthesis pathways.
  • Antioxidant Properties : The presence of the hydroxy group suggests that this compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Efficacy

The antimicrobial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Klebsiella pneumoniae64

These results indicate a moderate level of activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antibacterial Activity : A recent study demonstrated that this compound inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 32 µg/mL. This suggests its potential utility in treating resistant bacterial infections.
  • Antioxidant Activity Assessment : In vitro assays indicated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. This property could be beneficial in preventing oxidative damage in cells.

Research Findings

Recent research has focused on the synthesis and modification of triazine derivatives to enhance their biological properties. For instance:

  • Structure-Activity Relationship (SAR) : Modifications on the triazine ring have been shown to influence the antibacterial potency and selectivity towards specific pathogens.
  • Combination Therapies : this compound has been evaluated in combination with other antibiotics to assess synergistic effects against resistant strains.

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